![molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0](/img/structure/B71675.png)
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
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Overview
Description
Phosphines, such as diphenylphosphine , are a class of organophosphorus compounds known for their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . They are often used as ligands in various organic reactions due to their high reactivity .
Molecular Structure Analysis
The molecular structure of phosphines is typically characterized by a phosphorus atom bonded to carbon atoms . The specific molecular structure of “®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine” was not found in the sources I accessed.
Scientific Research Applications
Organophotoredox Catalysis
This compound has been used in the development of a metal-free visible-light-induced phosphonylation of 2 H-indazoles with diphenylphosphine oxide . This process uses rose bengal as an organophotoredox catalyst under ambient air at room temperature . The result is a library of diphenyl(2-phenyl-2 H-indazol-3-yl)phosphine oxide with broad functionalities .
Synthesis of Tertiary Phosphines
The compound is a tertiary phosphine, which are important in various fields of chemistry . Tertiary phosphines, containing only P–C bonds, have been synthesized using various approaches . The data concerning these synthetic approaches to new phosphines are summarized and reviewed .
Asymmetric Catalytic Hydrogenation
Optically active variants of BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl), which include this compound, have been used in asymmetric catalytic hydrogenation of prochiral ketones and olefins . This process leads to the production of various industrially important compounds .
Mechanism of Action
Target of Action
It is known that phosphine compounds are often used as ligands in inorganic and organometallic chemistry . They can bind to a variety of metal ions, altering their electronic and steric properties, which can result in different coordination geometries and catalytic behavior .
Mode of Action
The mode of action of this compound is based on its ability to form bonds with other molecules. For instance, phosphines can undergo a process known as hydrophosphinylation, where they add across unsaturated bonds . This process can lead to the formation of new phosphines of various structures
Biochemical Pathways
Phosphorus, a key component of phosphine compounds, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function, as well as in the regulation of enzyme activity and signal transduction pathways . It is also involved in the dark phase of photosynthesis, where it functions in ATP synthesis, NADPH production, and is present in several key enzymes .
Pharmacokinetics
The study of pharmacokinetics is crucial in understanding how the compound is processed in the body, its bioavailability, and its potential therapeutic effects .
Result of Action
The ability of phosphine compounds to bind to metal ions and alter their properties can have significant effects on the behavior of these ions, potentially influencing a variety of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, oxidation-redox potential, and dissolved oxygen levels can affect the migration and transformation of phosphorus in the environment . .
properties
IUPAC Name |
diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYTYDOSGVUKHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439136 |
Source
|
Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine | |
CAS RN |
137769-30-3 |
Source
|
Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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